2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide
Description
2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide is a synthetic heterocyclic compound featuring an imidazo[1,2-c]quinazolinone core linked to a thioacetamide moiety. Key structural elements include:
- Imidazoquinazolinone scaffold: A rigid bicyclic system that may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding.
- Benzyl(ethyl)amino side chain: A lipophilic substituent that could influence membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
2-[5-[2-[benzyl(ethyl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O4S/c1-3-35(19-21-11-5-4-6-12-21)28(38)20-41-31-34-24-15-9-8-14-23(24)29-33-25(30(39)36(29)31)17-27(37)32-18-22-13-7-10-16-26(22)40-2/h4-16,25H,3,17-20H2,1-2H3,(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESVNVODNRYTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[5-({2-[benzyl(ethyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide (CAS Number: 1173777-21-3) is a complex organic molecule that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 569.7 g/mol. The structure includes a quinazoline core fused with an imidazo moiety, which is known for conferring a variety of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C31H31N5O4S |
| Molecular Weight | 569.7 g/mol |
| CAS Number | 1173777-21-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar in structure to our target compound have shown significant cytotoxicity against various cancer cell lines (e.g., Huh7-D12, Caco-2, HCT-116, MCF-7) with IC50 values in the micromolar range. These findings suggest that modifications on the quinazoline structure can enhance anticancer properties .
Enzyme Inhibition
In vitro studies have demonstrated that related compounds exhibit inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism and diabetes management. For example, derivatives showed IC50 values ranging from 49.40 to 83.20 μM, outperforming standard inhibitors like acarbose . This suggests that our compound may also possess similar enzyme-inhibitory characteristics.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications to the chemical structure affect biological activity. The presence of specific functional groups such as thioether and methoxybenzyl moieties appears to enhance the binding affinity and selectivity towards biological targets. Molecular docking studies indicate favorable interactions within the active sites of target enzymes .
Case Studies
- Cytotoxicity Against Tumor Cell Lines : A study assessed the cytotoxic effects of quinazoline derivatives on several human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively without significant toxicity to normal cells .
- Enzyme Inhibition Studies : Another investigation focused on the α-glucosidase inhibitory activity of structurally related compounds. The study found promising results that could lead to the development of new antidiabetic agents based on this scaffold .
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives, including those similar to the compound , have been extensively studied for their anticancer properties. Research indicates that quinazoline and imidazoquinazoline compounds exhibit significant antitumor activity across various cancer cell lines. For instance, a study highlighted that certain quinazolinones demonstrated effectiveness against multiple tumor types by inducing apoptosis in cancer cells and inhibiting cell proliferation .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Type | Target Cell Lines | IC50 (µM) |
|---|---|---|
| Quinazolinones | HepG2 | 18.79 |
| Imidazoquinazolines | MCF-7 | 20.98 |
| Novel derivatives | K-562 | 27.04 |
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting carbonic anhydrase isoforms (hCA IX and hCA XII), which are implicated in tumorigenesis and metastasis. Studies have shown that derivatives of quinazoline can selectively inhibit these enzymes, thereby reducing tumor growth and enhancing the efficacy of existing chemotherapeutics .
Structure-Activity Relationship (SAR)
The structural components of this compound suggest a rich area for SAR studies. The presence of the thioether moiety is crucial for enhancing biological activity, as it can influence the lipophilicity and membrane permeability of the compound .
Pharmacodynamics
Research indicates that compounds with similar structures can modulate signaling pathways associated with cancer progression, such as the PI3K/Akt pathway and apoptosis-related signaling . This modulation can lead to enhanced therapeutic outcomes when combined with other anticancer agents.
Synthetic Methods
The synthesis of this compound involves multiple steps that typically include:
- Formation of imidazoquinazoline scaffolds.
- Introduction of benzyl and methoxybenzyl groups through nucleophilic substitution reactions.
- Utilization of thioether linkages to enhance stability and bioactivity.
Table 2: Synthetic Pathway Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of imidazoquinazoline core |
| Step 2 | Functionalization with benzyl groups |
| Step 3 | Thioether formation |
Comparative Studies
Comparative analyses with existing chemotherapeutics have shown that quinazoline-based compounds can offer improved selectivity and reduced side effects, making them promising candidates for further development .
Comparison with Similar Compounds
Key Structural Differences :
Antitumor Activity and SAR
Structure-Activity Relationship (SAR) Insights :
Activity Comparison :
| Compound | IC₅₀ (μM) | Key Substituents | Reference |
|---|---|---|---|
| 6.4 (Chlorophenyl) | 1.2 | 3-Chlorophenyl, thiadiazole | |
| 4.8 (Butyl) | 3.8 | 5-Butyl, phenyl | |
| Target Compound | *Pending | 2-Methoxybenzyl | N/A |
Physicochemical Properties
Melting Points and Stability :
- Analogs with halogenated substituents (e.g., 6.4: 243–245°C ) exhibit higher melting points than alkylated derivatives (4.10: 262–264°C ), correlating with crystallinity and stability.
- The target compound’s methoxy group may lower its melting point compared to halogenated analogs, favoring solubility.
Spectral Data :
- IR and NMR profiles of analogs (e.g., 3325 cm⁻¹ for N-H stretches ) align with the target compound’s expected functional groups.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing imidazo[1,2-c]quinazoline derivatives with acetamide substituents?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with condensation of thiol-containing intermediates (e.g., benzothiazole derivatives) with chloroacetamide precursors. For example, hydrazine hydrate or triethyl orthoformate can facilitate nucleophilic substitution under reflux in acetic acid, followed by coupling with methoxybenzylamine derivatives. Critical steps include controlling reaction pH and temperature to avoid side reactions (e.g., hydrolysis of thioether bonds). Characterization via -NMR and HRMS is essential to confirm regioselectivity and purity .
Q. How are structural ambiguities resolved in complex heterocyclic acetamides?
- Methodological Answer : X-ray crystallography and 2D-NMR (e.g., - HSQC, NOESY) are pivotal. For instance, distinguishing between keto-enol tautomers in the imidazoquinazoline core requires -NMR or IR spectroscopy to detect carbonyl stretching frequencies. Computational methods (DFT) can predict stable conformers and validate experimental data .
Q. What standard assays evaluate the antifungal activity of thioether-linked acetamides?
- Methodological Answer : Disk diffusion or microdilution assays against fungal strains (e.g., C. albicans, A. flavus) are standard. Compound S30A1 (a structural analog) showed MIC values of 8–16 µg/mL against A. flavus via disc diffusion, with miconazole as a positive control. Activity discrepancies between strains may arise from membrane permeability differences, necessitating lipid bilayer interaction studies .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and cell-based assays be addressed for this compound?
- Methodological Answer : Discrepancies often stem from metabolic instability or poor solubility. Use LC-MS to track compound degradation in cell media. Adjust formulations using PEGylation or cyclodextrin inclusion complexes. Parallel assays with protease inhibitors (e.g., PMSF) can isolate stability issues. SAR studies on substituents (e.g., methoxy vs. nitro groups) may improve bioavailability .
Q. What experimental design optimizes reaction yields in multi-step syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example, a Central Composite Design optimized thiazole ring closure in similar compounds, revealing that DMF at 80°C with 10 mol% NaHCO maximizes yield (85% vs. 60% in unoptimized conditions). Response surface models can predict interactions between variables .
Q. How do electronic effects of substituents influence the compound’s binding to biological targets?
- Methodological Answer : Use Hammett σ constants or DFT-calculated electrostatic potential maps. For instance, electron-withdrawing groups (e.g., nitro) on the benzyl moiety enhance hydrogen bonding with fungal CYP51 enzymes, while methoxy groups improve lipophilicity for membrane penetration. Docking simulations (AutoDock Vina) paired with mutagenesis studies validate binding hypotheses .
Q. What strategies mitigate toxicity observed in preliminary in vivo studies?
- Methodological Answer : Toxicity profiling (e.g., Ames test, hepatocyte viability assays) identifies reactive metabolites. Introduce steric hindrance (e.g., bulkier benzyl groups) to block metabolic activation. Pro-drug approaches, such as ester masking of acetamide carbonyls, reduce off-target effects. In vivo toxicity studies in rodents should monitor ALT/AST levels and histopathological changes .
Data Contradiction Analysis
Q. Why does a compound show high in vitro potency but low in vivo efficacy?
- Resolution : Pharmacokinetic barriers (e.g., rapid clearance) are likely. Conduct plasma protein binding assays and hepatic microsome stability tests. If CYP450-mediated metabolism is implicated, co-administer CYP inhibitors (e.g., ketoconazole). Alternatively, modify the compound’s logP via introducing hydrophilic groups (e.g., hydroxyl) to enhance half-life .
Q. How to resolve inconsistencies between NMR and mass spectrometry data?
- Resolution : Impurities or isobaric interferences may cause discrepancies. Purify via preparative HPLC and re-analyze. For mass shifts, check adduct formation (e.g., sodium/potassium). High-resolution mass spectrometry (HRMS) with isotopic pattern matching clarifies molecular formulas. Cross-validate with elemental analysis .
Tables for Key Data
Table 1 : Antifungal Activity of Structural Analogs
| Compound | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. flavus |
|---|---|---|
| S30A1 | 8 | 16 |
| S30 | 16 | 8 |
| Miconazole | 4 | 4 |
| Source: Adapted from |
Table 2 : Optimization of Thiazole Ring Closure via DoE
| Factor | Optimal Value | Yield Improvement |
|---|---|---|
| Solvent (DMF) | 80°C | +25% |
| Catalyst (NaHCO) | 10 mol% | +15% |
| Reaction Time | 6 hrs | +10% |
| Source: |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
